Sildenafil mesylate
Overview
Description
Sildenafil Mesylate is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). This compound is widely known for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension . It enhances the effect of nitric oxide by inhibiting PDE5, which results in increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow .
Mechanism of Action
Target of Action
Sildenafil mesylate primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis and the smooth muscle cells of vessel walls and lung tissue .
Mode of Action
This compound acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing the effect of nitric oxide . This results in increased levels of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the nitric oxide-cGMP pathway . Nitric oxide released during sexual stimulation activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This produces smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, this compound prevents the degradation of cGMP, enhancing the effects of this pathway .
Pharmacokinetics
This compound exhibits complex pharmacokinetic behavior. It has a mean bioavailability of 41% . It is primarily metabolized in the liver via CYP3A4 (major route) and CYP2C9 (minor route) . The major metabolite, N-desmethylsildenafil, has about 50% potency for PDE5 . The onset of action when taken orally is typically within 20 minutes, and the elimination half-life is 3-4 hours . It is excreted in feces (~80%) and urine (~13%) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle and increased blood flow in the penis, leading to an erection . It also results in the dilation of blood vessels in the lungs . Some studies have suggested that sildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sildenafil and its metabolites can accumulate in certain organisms from their environment, potentially leading to higher concentrations in the food chain . The solubility of sildenafil is greatly influenced by pH, changing from 37.25 mg/mL to 0.22 mg/mL with a change in pH from 1.2 to 8.0 .
Biochemical Analysis
Biochemical Properties
Sildenafil Mesylate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the PDE5 enzyme. The interaction involves the inhibition of the PDE5 enzyme, which leads to an increase in the levels of cGMP, a molecule that relaxes smooth muscle cells and allows for increased blood flow .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving cGMP. This impact leads to changes in gene expression and cellular metabolism, promoting the relaxation of smooth muscle cells and enhancing blood flow .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with the PDE5 enzyme. By inhibiting this enzyme, this compound prevents the breakdown of cGMP. This leads to increased levels of cGMP, promoting relaxation of smooth muscle cells and enhancing blood flow .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. It has been observed that the drug’s effect gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours . It can take about 24 hours for this compound to be completely removed from the body .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway. It interacts with the PDE5 enzyme, preventing the breakdown of cGMP and leading to increased levels of this molecule .
Subcellular Localization
It is known that the drug exerts its effects at the molecular level, influencing the levels of cGMP and promoting relaxation of smooth muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil Mesylate involves multiple steps, starting from the reaction of 2-ethoxybenzoyl chloride with 4-methylpiperazine to form an intermediate. This intermediate is then reacted with 1-methyl-4-nitro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-7-one under specific conditions to yield Sildenafil .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sildenafil Mesylate undergoes various chemical reactions, including:
Oxidation: Sildenafil can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of Sildenafil, such as N-oxide and amino derivatives .
Scientific Research Applications
Sildenafil Mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study PDE5 inhibition and its effects on cGMP levels.
Biology: Investigated for its role in cellular signaling pathways and smooth muscle relaxation.
Medicine: Widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: Similar to Sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Sildenafil Mesylate is unique due to its rapid onset of action and well-established safety profile. It has been extensively studied and widely used in clinical practice, making it a reliable choice for treating erectile dysfunction and pulmonary arterial hypertension .
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWNUXJEVSROFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does long-term use of sildenafil mesylate lead to a diminished response in treating erectile dysfunction?
A1: Contrary to some beliefs, chronic treatment with this compound does not seem to cause therapeutic resistance. The study found that continuous administration of this compound in a rat model did not lead to a diminished response. [] In fact, the research suggests that the therapeutic effects of this compound are maintained and may even be more pronounced in cases of erectile impairment compared to normal erectile function. []
Q2: How does chronic this compound treatment affect PDE5 expression and activity in penile tissue?
A2: The research indicated that baseline PDE5 expression and activity were higher in aged rats compared to younger rats. [] Interestingly, chronic sildenafil treatment led to increased PDE5 expression in the penile tissue of young rats but not in aged rats. [] Despite this increase in expression, both chronic and acute sildenafil treatment effectively inhibited PDE5 activity in both young and aged rats, achieving clinically relevant free plasma concentrations. []
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